3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-4-18-10-13-20(14-11-18)27-26(30)24-23(21-7-5-6-8-22(21)31-24)28-25(29)19-12-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENNSKXZVZCPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible route could include:
Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, undergoes cyclization reactions to form the benzofuran core.
Amidation Reaction: The benzofuran core is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base to form the benzamido derivative.
N-Substitution: Finally, the compound is subjected to N-substitution with 4-ethylphenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Compound 1: 3-(3-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- Molecular Formula : C₂₃H₁₇N₃O₆
- Molecular Weight : 431.4 g/mol
- Key Substituents :
- Benzamido group: 3-methoxybenzoyl.
- N-substituent: 4-nitrophenyl.
Comparison :
- In contrast, the 4-nitrophenyl substituent is strongly electron-withdrawing, which may reduce solubility in aqueous media but improve reactivity in electrophilic environments.
- Physicochemical Properties : The nitro group increases molecular polarity, likely lowering logP compared to the target compound’s ethylphenyl group.
- Hypothetical Bioactivity : The nitro group could confer redox activity or serve as a hydrogen bond acceptor, whereas the target’s ethyl group may favor hydrophobic binding pockets.
Compound 2: 3-(3,4-diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- Molecular Formula : C₂₆H₂₃FN₂O₅
- Molecular Weight : 462.5 g/mol
- Key Substituents :
- Benzamido group: 3,4-diethoxybenzoyl.
- N-substituent: 2-fluorophenyl.
Comparison :
- Steric and Solubility Effects : The 3,4-diethoxy groups introduce steric bulk and may improve aqueous solubility relative to the target compound’s 3,4-dimethyl substituents. However, ethoxy groups are susceptible to metabolic dealkylation, unlike methyl groups.
- Halogen Interactions : The ortho-fluorine atom on the N-substituent could engage in halogen bonding or alter pharmacokinetics via enhanced membrane permeability. The target’s para-ethyl group lacks such interactions but may improve passive diffusion through lipid bilayers.
Tabulated Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
